4-Methoxyphenyl 3-chloropropanoate

Description

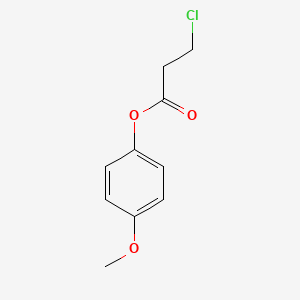

4-Methoxyphenyl 3-chloropropanoate is an ester derivative featuring a methoxy-substituted phenyl group attached to a chlorinated propanoate backbone.

Properties

CAS No. |

34985-50-7 |

|---|---|

Molecular Formula |

C10H11ClO3 |

Molecular Weight |

214.64 g/mol |

IUPAC Name |

(4-methoxyphenyl) 3-chloropropanoate |

InChI |

InChI=1S/C10H11ClO3/c1-13-8-2-4-9(5-3-8)14-10(12)6-7-11/h2-5H,6-7H2,1H3 |

InChI Key |

YIDZNXNGEIAZTM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3-chloropropanoate typically involves the esterification of 4-methoxyphenol with 3-chloropropanoic acid. One common method includes the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 3-chloropropanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the 3-chloropropanoate moiety can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenol and 3-chloropropanoic acid.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Nucleophilic substitution: Products include substituted amides or thioesters.

Hydrolysis: Products are 4-methoxyphenol and 3-chloropropanoic acid.

Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

4-Methoxyphenyl 3-chloropropanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It can be used in the development of drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is utilized in the preparation of polymers and other advanced materials.

Biological Studies: It can be employed in studies investigating enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 3-chloropropanoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate access. The methoxy group and the ester moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Phenyl 3-Chloropropanoate

- Structure : Lacks substituents on the phenyl ring.

- Lower molecular weight (C₉H₉ClO₂ vs. C₁₀H₁₁ClO₃) may result in differences in boiling/melting points.

- Applications : Often used as an intermediate in organic synthesis; the methoxy-free structure may limit its utility in applications requiring enhanced solubility or directed electronic effects .

Methyl 3-[4-[(4-Chlorophenyl)methyl]phenoxy]propanoate

- Structure: Features a 4-chlorophenylmethyl group on the phenoxy ring.

- Enhanced lipophilicity due to the chlorophenylmethyl substituent may improve membrane permeability in biological systems .

- Synthesis: Likely involves multi-step coupling, contrasting with simpler esterification routes for 4-methoxyphenyl 3-chloropropanoate.

Methyl 2-Chloro-3-(2,4-Dichlorophenyl)propanoate

- Structure: Contains two chlorine atoms on the phenyl ring and an additional chloro substituent on the propanoate chain.

- Key Differences :

- Increased electron-withdrawing effects from multiple chloro groups may accelerate hydrolysis rates compared to the single chloro and methoxy substituents in the target compound.

- Higher molecular weight (C₁₀H₉Cl₃O₂) and polarity could lead to distinct chromatographic retention times in analytical methods .

Ethyl 3-(4-Chloro-2-Methoxyphenyl)-3-Oxopropanoate

- Structure : Incorporates a ketone group (3-oxo) and a 2-methoxy substituent.

- The 2-methoxy substituent may alter steric and electronic effects, influencing regioselectivity in further functionalization reactions .

2-[(4-Chlorophenyl)methyl]-3-Methoxypropanoic Acid

- Structure: Propanoic acid derivative with a chlorophenylmethyl group and methoxy substituent.

- Key Differences: The carboxylic acid functional group increases acidity (pKa ~4-5) compared to the neutral ester, affecting solubility in aqueous environments. Potential for hydrogen bonding via the -COOH group, which is absent in the ester derivative .

Data Table: Comparative Properties of Key Compounds

Electronic and Steric Effects

- Chloro Substituents: Increase electrophilicity of the propanoate chain, making it more reactive toward nucleophiles (e.g., in hydrolysis or aminolysis reactions) .

- Steric Effects : Bulky groups (e.g., 4-chlorophenylmethyl) hinder access to reactive sites, whereas smaller substituents (methoxy) allow for more efficient synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.